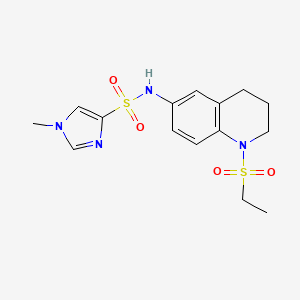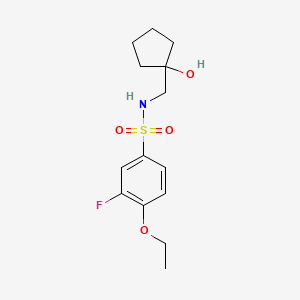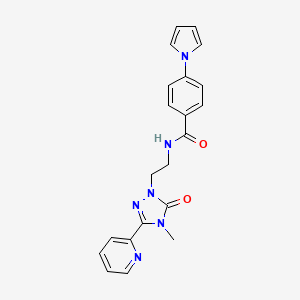
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound with a complex structure that has garnered interest in various fields of science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Tetrahydroquinoline Core: : This involves the hydrogenation of quinoline derivatives under specific conditions.
Introduction of the Ethylsulfonyl Group: : This step generally involves the sulfonation of an intermediate compound using ethylsulfonyl chloride in the presence of a base.
Attachment of the Imidazole-4-sulfonamide Group: : This final step requires the reaction of the intermediate with 1-methylimidazole and a sulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods follow similar synthetic routes but are optimized for large-scale production. This involves:
Efficient Catalysts and Reagents: : Utilizing highly efficient catalysts and reagents to increase yield and reduce reaction time.
Automated Processes: : Employing automated and continuous flow processes to enhance reproducibility and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide.
Reduction: : Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride.
Substitution: : Substitution reactions, where functional groups on the compound are replaced, often occur under various conditions depending on the desired product.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Acidic or basic environments, depending on the target substitution.
Major Products
Oxidation: : Leads to the formation of corresponding sulfonates.
Reduction: : Results in the conversion of sulfonyl groups to sulfides or thiols.
Substitution: : Produces various derivatives depending on the substituted group.
Aplicaciones Científicas De Investigación
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has found applications in several areas:
Chemistry: : As a reagent or intermediate in synthetic organic chemistry.
Biology: : Potentially used in biochemical assays and as a molecular probe.
Medicine: : Research indicates possible pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The compound's mechanism of action involves interactions at the molecular level:
Molecular Targets: : It may target specific enzymes or receptors, modulating their activity.
Pathways: : Involved in biochemical pathways, affecting processes like signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Compared to other compounds with sulfonamide and imidazole groups, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide stands out due to its unique tetrahydroquinoline core, which imparts distinct properties.
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
These compounds differ mainly in their substituent groups, which influence their reactivity and applications.
This covers the essential aspects of this compound, from its preparation methods to its applications and mechanism of action.
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-14(12)19)17-25(22,23)15-10-18(2)11-16-15/h6-7,9-11,17H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCBQJFMVIPKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)
![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)

![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2366047.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)
![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)
![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)
